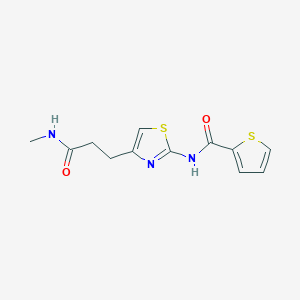

N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(3-(Methylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a compound of interest in various scientific fields due to its unique structure and properties. The presence of both thiazole and thiophene rings in its structure makes it an attractive candidate for biological and medicinal applications.

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, the targets could be enzymes or receptors involved in these biological processes.

Mode of Action

Thiazole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature of the target and the biochemical context.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways could be affected . These could include pathways related to inflammation, pain perception, microbial growth, viral replication, fluid balance, neuronal signaling, and cell proliferation.

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Given the diverse biological activities of thiazole derivatives, the effects could range from modulation of enzyme activity and receptor signaling to changes in cell proliferation and survival .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3-(Methylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide typically involves several key steps. One common route begins with the formation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of alpha-halocarbonyl compounds with thioamides under specific conditions.

After the thiazole ring is formed, the next step is the introduction of the methylamino group at the third position of the oxopropyl chain. This can be achieved through reductive amination, using methylamine and a suitable reducing agent such as sodium borohydride. Finally, the thiophene-2-carboxamide moiety is introduced via a coupling reaction with the thiazole intermediate, using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up these reactions while optimizing for yield, purity, and cost-effectiveness. Reactor conditions, choice of solvents, and purification techniques are carefully selected to maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions: N-(4-(3-(Methylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide can undergo various types of chemical reactions:

Oxidation: : The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce carbonyl groups to alcohols.

Substitution: : Nucleophilic substitution reactions can occur at the amino group, where it can react with alkyl halides to form new substituted derivatives.

Common Reagents and Conditions: Common reagents used for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for nucleophilic substitutions. Reaction conditions are generally mild, with control over temperature and pH to ensure selective reactivity.

Major Products Formed: The major products from these reactions depend on the reagents and conditions used. For example, oxidation can lead to oxides, reduction can form alcohols, and substitution reactions yield various N-alkyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry: : In synthetic chemistry, N-(4-(3-(Methylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide serves as a building block for the synthesis of more complex molecules. Its functional groups provide versatility for further modification.

Biology and Medicine: : The compound is studied for its potential as a bioactive molecule. Its structural features are similar to those found in certain pharmaceuticals, making it a candidate for drug discovery and development. It has shown promise in binding studies with biological targets.

Industry: : In the industrial sector, it finds use in the development of new materials, particularly in the field of polymers and advanced materials. Its unique properties enhance the performance of these materials in various applications.

Comparación Con Compuestos Similares

Compared to similar compounds, N-(4-(3-(Methylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide stands out due to its unique structural features and reactivity.

Similar Compounds

N-(4-(3-Amino-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

N-(4-(3-Methylthio-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

N-(4-(3-Ethylamino-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

These compounds share similar backbones but differ in their substituents, which can significantly affect their chemical and biological properties. The presence of the methylamino group in this compound confers unique reactivity and interactions with molecular targets.

Actividad Biológica

N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a thiazole moiety, which is known for its diverse biological activities. The structural formula can be represented as:

- Molecular Formula : C12H14N4OS

- Molecular Weight : 270.33 g/mol

Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:

- Inhibition of Enzymatic Activity : Many thiazole derivatives act as inhibitors of specific enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : These compounds can interfere with signaling pathways that regulate cell growth and apoptosis.

Anticancer Properties

Several studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance:

- A study demonstrated that thiazole derivatives could inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting the cell cycle .

- Another research found that specific thiazole compounds effectively inhibited the activity of kinesins, which are critical for mitotic spindle formation in cancer cells .

Antimicrobial Activity

Thiazole-based compounds have also shown promise as antimicrobial agents. Preliminary assays indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

In Vitro Studies

-

Cell Line Testing : In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) showed that the compound significantly reduced cell viability at concentrations above 10 µM, suggesting a dose-dependent response .

Cell Line IC50 (µM) Mechanism HeLa 15 Apoptosis induction MCF-7 12 Cell cycle arrest - Enzyme Inhibition : The compound was tested for its ability to inhibit key enzymes involved in cancer metabolism, showing promising results in reducing enzymatic activity by over 50% at higher concentrations .

In Vivo Studies

While in vitro studies provide initial insights, in vivo studies are crucial for understanding the compound's efficacy and safety profiles. Current literature lacks extensive in vivo data specifically for this compound; however, related thiazole derivatives have shown favorable results in animal models for tumor growth inhibition .

Propiedades

IUPAC Name |

N-[4-[3-(methylamino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S2/c1-13-10(16)5-4-8-7-19-12(14-8)15-11(17)9-3-2-6-18-9/h2-3,6-7H,4-5H2,1H3,(H,13,16)(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVBTQDIBDQMGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC1=CSC(=N1)NC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.